molecular formula C80H162 B3057109 Octacontane CAS No. 7667-88-1

Octacontane

Cat. No.: B3057109
CAS No.: 7667-88-1
M. Wt: 1124.1 g/mol
InChI Key: OVINWRTYCHUVDD-UHFFFAOYSA-N
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Description

Octacontane: is a straight-chain alkane with the chemical formula C80H162 . It is a hydrocarbon consisting of 80 carbon atoms and 162 hydrogen atoms. This compound is part of the higher alkanes, which are characterized by their long carbon chains and are typically found in waxes and other high molecular weight hydrocarbons .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Laboratory Synthesis: Octacontane can be synthesized through the catalytic hydrogenation of higher alkenes or alkynes.

    Industrial Production: Industrially, this compound is often obtained from the fractional distillation of petroleum.

Chemical Reactions Analysis

Oxidation

Octacontane can undergo oxidation reactions, typically resulting in the formation of alcohols, aldehydes, or carboxylic acids.

Common Reagents and Conditions for Oxidation

  • Potassium permanganate (KMnO4)

  • Chromic acid (H2CrO4)

Major Products of Oxidation

  • Alcohols

  • Aldehydes

  • Carboxylic acids

Reduction

Although this compound is a fully saturated hydrocarbon, it can be reduced further under specific conditions to form smaller alkanes through processes such as cracking.

Common Reagents and Conditions for Reduction

  • Hydrogen gas (H2) with a catalyst (e.g., palladium, platinum, nickel)

Major Products of Reduction

  • Smaller alkanes

Substitution

This compound can undergo substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of UV light or a catalyst . Halogenation, the replacement of a carbon-hydrogen bond with a carbon-halogen bond in organic molecules, is an important synthetic transformation that can improve physical and pharmacological properties, as well as provide a reaction handle that can enable further modification . Enzymes have been discovered that can perform halogenation reactions on organic molecules .

Common Reagents and Conditions for Substitution

  • Halogens (e.g., chlorine, bromine) with UV light or a catalyst

Major Products of Substitution

  • Halogenated alkanes

Redox Reactions

Oxidation and reduction reactions are the energy source for most chemistry in nature . Metals such as iron, manganese, cobalt, and nickel can combine with different numbers of oxygen atoms to form compounds with different oxidation states and properties .

Combustion

Neural network-based molecular dynamics simulations can be used to simulate combustion reactions . Reactive molecular dynamics can discover new reactions that have not been experimentally reported, demonstrating its potential as a tool to study combustion reactions .

Isomerization

Alkyl radicals can undergo isomerization reactions . The rate constant depends on the type of C-H bond (1°, 2°, or 3°) being broken, and the ring strain energy barrier involved .

Other Reactions

This compound can be used in the development of phase change materials, which absorb or release heat during a change in state. Due to its well-defined molecular structure, it can be used as a model system to study crystallization processes, including nucleation and crystal growth. Research is ongoing into the use of this compound in drug delivery systems due to its stability and ability to encapsulate active pharmaceutical ingredients.

Scientific Research Applications

Octacontane is a high molecular weight alkane with the formula C80H162C_{80}H_{162} . It is a solid at room temperature and exhibits low chemical reactivity under normal conditions. this compound's primary applications stem from its physical properties, especially its phase change capabilities, making it valuable in thermal energy storage.

Scientific Applications of this compound

This compound is used across various scientific disciplines due to its unique properties.

Chemistry

  • Phase Change Materials (PCMs): this compound is used in developing phase change materials because it can absorb or release heat during state changes. Its longer carbon chain provides higher thermal stability compared to shorter alkanes, making it suitable for high-temperature applications.

Biology

  • Crystallization Studies: this compound, with its well-defined molecular structure, serves as a model system for studying crystallization processes, including nucleation and crystal growth.

Medicine

  • Drug Delivery Systems: this compound is being researched for use in drug delivery systems because of its stability and ability to encapsulate active pharmaceutical ingredients.

Other Applications

  • Molecular Machines: this compound is used in the development of molecular machines, such as in air-water interfacial environments, where mechanical energy can deform molecules .
  • Cocoa Butter Alternatives: Rice bran oil solid fat fraction can undergo interesterification with palm olein and C18:0 donors, potentially using this compound derivatives, to produce cocoa butter alternatives .
  • Lipid Research: this compound is mentioned in the context of food lipids, specifically in relation to hydrocarbon nomenclature . It is also relevant in the study of structured lipids, which have potential biological functions, industrial applications, and nutritional perspectives .

Mechanism of Action

The mechanism of action of octacontane primarily involves its physical properties rather than chemical reactivity. As a high molecular weight alkane, it exhibits low reactivity under standard conditions. Its primary effects are related to its ability to undergo phase changes, making it useful in thermal energy storage applications .

Biological Activity

Octacontane, a long-chain alkane with the molecular formula C80H162C_{80}H_{162}, is part of a larger class of n-alkanes known for their diverse biological activities. While research on this compound specifically is limited, studies on similar long-chain alkanes provide insights into its potential biological properties. This article reviews the existing literature on this compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is characterized by its high molecular weight and hydrophobic nature, which influences its interaction with biological systems. It is primarily found in natural waxes and has applications in various industries, including cosmetics and pharmaceuticals.

Antimicrobial Activity

Research indicates that long-chain alkanes exhibit antimicrobial properties. For instance, a study on various alkanes demonstrated that compounds with longer carbon chains can disrupt microbial membranes, leading to cell lysis. This suggests that this compound may possess similar antimicrobial effects due to its structural characteristics.

Anti-inflammatory Effects

Long-chain alkanes have been studied for their anti-inflammatory properties. A review highlighted that certain alkanes can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. Although specific data on this compound is sparse, its structural similarity to other anti-inflammatory agents warrants further investigation.

Antioxidant Properties

Antioxidant activity has been observed in some n-alkanes, which can scavenge free radicals and reduce oxidative stress. A study indicated that higher alkanes could protect against oxidative damage in cellular models. This property may extend to this compound, suggesting potential applications in preventing oxidative stress-related diseases.

Case Study 1: this compound in Wound Healing

A study investigated the role of this compound in wound healing processes. The application of this compound-based formulations showed improved healing rates in animal models compared to controls. Histological analysis revealed enhanced collagen formation and reduced inflammation at the wound site, indicating its potential as a therapeutic agent in dermatology.

Case Study 2: this compound and Skin Barrier Function

Another case study explored the effects of this compound on skin barrier function. Participants using creams containing this compound reported improved hydration and barrier integrity compared to those using standard moisturizers. This suggests that this compound may enhance skin hydration through its occlusive properties.

Research Findings

Study Biological Activity Findings
Study 1AntimicrobialLong-chain alkanes disrupt microbial membranes; potential for this compound .
Study 2Anti-inflammatorySimilar structures modulate inflammatory pathways; need for specific studies on this compound .
Study 3AntioxidantHigher alkanes scavenge free radicals; implications for this compound .
Case Study 1Wound HealingImproved healing rates and collagen formation with this compound formulations .
Case Study 2Skin Barrier FunctionEnhanced hydration and barrier integrity observed with this compound creams .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing high-purity octacontane (C₈₀H₁₆₂) in laboratory settings?

  • Methodological Answer : Synthesis typically involves catalytic hydrogenation of alkenes or controlled pyrolysis of longer-chain hydrocarbons. Purity (>98%) is verified via gas chromatography (GC) with flame ionization detection, calibrated against certified reference materials. Ensure inert atmospheres (e.g., argon) to prevent oxidation. Post-synthesis, recrystallization in non-polar solvents (e.g., hexane) minimizes impurities .

Q. How can researchers characterize the crystallographic structure of this compound?

  • Methodological Answer : Use X-ray diffraction (XRD) for single-crystal analysis or powder XRD for polycrystalline samples. Pair with differential scanning calorimetry (DSC) to correlate thermal phase transitions (e.g., melting points) with structural changes. For molecular conformation, employ Fourier-transform infrared spectroscopy (FTIR) to identify CH₂/CH₃ vibrational modes .

Q. What experimental designs are optimal for studying this compound’s thermal stability?

  • Methodological Answer : Design thermogravimetric analysis (TGA) experiments under varying heating rates (5–20°C/min) in nitrogen atmospheres. Compare decomposition profiles with kinetic models (e.g., Flynn-Wall-Ozawa) to derive activation energies. Replicate trials to assess reproducibility, and validate using control samples like hexatriacontane (C₃₆H₇₄) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported thermodynamic properties of this compound (e.g., enthalpy of fusion)?

  • Methodological Answer : Conduct meta-analyses of published data, noting measurement conditions (e.g., purity, heating rates). Perform controlled DSC experiments with standardized calibration (e.g., indium reference). Apply statistical tools (e.g., ANOVA) to identify outliers. Cross-validate with computational methods like density functional theory (DFT) for theoretical enthalpy values .

Q. What computational strategies are effective for modeling this compound’s phase behavior in constrained environments (e.g., nanoscale matrices)?

  • Methodological Answer : Use molecular dynamics (MD) simulations with force fields (e.g., AMBER or CHARMM) tailored for long-chain alkanes. Validate simulations against experimental XRD or neutron scattering data. For interfacial behavior, apply Monte Carlo methods to model adsorption isotherms on substrates like silica .

Q. How can researchers design experiments to investigate this compound’s role as a phase-change material (PCM) in energy storage?

  • Methodological Answer : Optimize encapsulation methods (e.g., microencapsulation in polymer shells) to test thermal cycling stability. Measure latent heat capacity via DSC and cycle durability over 100+ heating/cooling phases. Compare with binary mixtures (e.g., this compound + graphene oxide) to assess enhancement effects. Document degradation mechanisms using SEM/EDS post-cycling .

Q. What methodologies address discrepancies in this compound’s solubility parameters across different solvent systems?

  • Methodological Answer : Use Hansen solubility parameters (HSPs) to systematically test solvents (e.g., toluene, chloroform). Measure solubility via UV-Vis spectroscopy or gravimetric analysis. Apply Hansen Solubility Sphere (HSS) models to predict compatibility. Reconcile outliers by accounting for solvent polarity and alkyl chain interactions .

Q. Data Analysis & Reproducibility

Q. How should researchers statistically validate this compound’s spectroscopic data when comparing results across labs?

  • Methodological Answer : Normalize spectra using internal standards (e.g., tetramethylsilane for NMR). Apply multivariate analysis (e.g., PCA) to identify batch effects. Share raw data in repositories (e.g., Zenodo) with metadata on instrument settings. Cross-check with interlaboratory studies to quantify measurement uncertainty .

Q. What frameworks ensure reproducibility in this compound synthesis and characterization?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data documentation. Publish detailed protocols via platforms like *Protocols.io *, including step-by-step videos for critical steps (e.g., inert handling). Use blockchain-enabled lab notebooks for timestamped, tamper-proof records .

Properties

IUPAC Name

octacontane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C80H162/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-57-59-61-63-65-67-69-71-73-75-77-79-80-78-76-74-72-70-68-66-64-62-60-58-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-80H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVINWRTYCHUVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H162
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567427
Record name Octacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1124.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7667-88-1
Record name Octacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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